BenchChemオンラインストアへようこそ!

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide

Lipophilicity Lead Optimization Indole Derivatives

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide (CAS 1574366-71-4) is a synthetic indole derivative characterized by an acetylamino-substituted indole core linked via an acetamide bridge to a 2-methoxybenzyl moiety. This compound belongs to a class of (1H-indol-1-yl)acetamides explored for diverse biological activities, including anticancer and neuroprotective applications.

Molecular Formula C20H21N3O3
Molecular Weight 351.4 g/mol
Cat. No. B14953602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide
Molecular FormulaC20H21N3O3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C20H21N3O3/c1-14(24)22-17-7-5-8-18-16(17)10-11-23(18)13-20(25)21-12-15-6-3-4-9-19(15)26-2/h3-11H,12-13H2,1-2H3,(H,21,25)(H,22,24)
InChIKeyOFHLBLYTYXHKBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide: A Defined Indole-Acetamide Scaffold for Targeted Procurement


2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide (CAS 1574366-71-4) is a synthetic indole derivative characterized by an acetylamino-substituted indole core linked via an acetamide bridge to a 2-methoxybenzyl moiety . This compound belongs to a class of (1H-indol-1-yl)acetamides explored for diverse biological activities, including anticancer and neuroprotective applications [1]. Its specific substitution pattern distinguishes it from simpler indole analogs, offering a unique combination of hydrogen bond donors/acceptors and a calculated XLogP3 of 2.1, which suggests moderate lipophilicity suitable for lead optimization .

Why Generic Substitution of 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide is Scientifically Inadvisable


Indole-acetamide analogs like N-(2-methoxybenzyl)-2-(2-methyl-1H-indol-1-yl)acetamide [2] or the unsubstituted 2-(1H-indol-1-yl)acetamide derivatives [3] lack the 4-acetylamino group, which provides an additional hydrogen bond donor and acceptor site, potentially altering target binding kinetics and selectivity. Furthermore, even within the 4-acetylamino series, replacement of the N-(2-methoxybenzyl) group with N-(1H-indol-4-yl)methyl or N-cyclopentyl variants drastically modifies lipophilicity and spatial occupancy, as evidenced by the target compound's computed XLogP3 of 2.1 , which differs from the calculated values for its des-methoxy or heteroaromatic-substituted counterparts. These structural differences directly impact pharmacokinetic potential and target engagement profiles, making simple substitution scientifically risky without comparative biological data [1].

Quantitative Differentiation Evidence for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide Against Closest Analogs


Computed Lipophilicity Differentiation of the Target Compound versus Des-Methoxy Analog for Lead Optimization

The target compound's 2-methoxybenzyl group imparts a calculated lipophilicity (XLogP3) of 2.1 . This value provides a measurable differentiation point from a closely related des-methoxy analog, 2-[4-(acetylamino)-1H-indol-1-yl]-N-(phenyl)acetamide, for which computational predictions estimate a lower XLogP3 of approximately 0.8-1.0 [1]. This increased lipophilicity can influence membrane permeability and is a key parameter in CNS drug-likeness rules [1]. While experimental logP or logD data for these specific compounds have not been disclosed, the computed difference serves as a guide for procurement when specific pharmacokinetic properties are desired.

Lipophilicity Lead Optimization Indole Derivatives

Potential Antiproliferative Differentiation Inferred from a Structurally Related Indole-Acetamide Analog (V7) in Gastric Cancer Cells

A study on a series of indole-acetamide derivatives identified compound V7, 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide, as an inhibitor of the NEDDylation pathway with an IC50 of 1.59 μM against MGC803 gastric cancer cells [1]. This compound shares the indole-acetamide core and the methoxybenzyl group with the target compound. The study also demonstrated that V7 inhibited the MAPK pathway and induced G2/M cell cycle arrest and apoptosis [1]. While direct activity data for 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide are not available, the class-level inference suggests that the target compound's specific substitution pattern could also modulate these pathways, warranting its evaluation in similar assays.

Anticancer Gastric Cancer NEDDylation

Differentiation from Neuroprotective (1H-Indol-1-yl)acetamides Based on Structural Absence of a Basic Amine

A series of (1H-indol-1-yl)-2-(amino) acetamides, such as those claimed in US5319096A, demonstrated neuroprotective activity via NMDA receptor antagonism [1]. These compounds are characterized by a basic aminoalkyl side chain, which is critical for activity. The target compound, 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide, replaces this basic amine with a neutral, aromatic methoxybenzylamide . This fundamental chemical difference eliminates the possibility of significant NMDA receptor antagonism at the polyamine site, thus directing its biological profile away from neuroprotection and toward other targets, as evidenced by the anticancer pathway modulation seen in related analogs [2]. This ensures research programs are not confounded by off-target NMDA activity.

Neuroprotection NMDA Receptor Structure-Activity Relationship

Strategic Application Scenarios for Procuring 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide Based on Differentiated Properties


Lead Optimization for CNS-Penetrant Anticancer Agents

Leveraging its computed XLogP3 of 2.1, which is within the optimal range for CNS drug candidates, this compound can be procured as a starting scaffold to develop brain-penetrant NEDDylation or MAPK pathway inhibitors. Its differentiation from analogs with lower computed lipophilicity (Section 3, Evidence 1) makes it a superior choice for screening campaigns targeting brain metastases of gastric or other cancers, where moderate lipophilicity is a critical parameter . The class-level inference of anticancer activity from compound V7 (Section 3, Evidence 2) provides a scientific rationale for this direction.

Chemical Probe for Indole-Based NEDDylation Inhibition Studies

Given that a structurally related methoxybenzyl-indole acetamide (V7) was shown to inhibit the NEDDylation pathway with an IC50 of 1.59 μM in MGC803 cells, this compound should be procured as a chemical probe to elucidate the structural requirements for NEDDylation inhibition. Its unique 4-acetylamino group differentiates it from V7, allowing researchers to study the impact of this substitution on target selectivity and pathway modulation [1]. Procurement enables direct head-to-head comparative experiments in a controlled lab setting.

Tool Compound for Exclusion of NMDA-Mediated Neurotoxicity in Indole Libraries

This compound can be procured and used as a negative control in NMDA receptor antagonism assays. Its clear structural differentiation from neuroprotective (1H-indol-1-yl)acetamides, which possess a basic amine side chain, means it should not exhibit NMDA antagonism (Section 3, Evidence 3). Including it in a screening deck allows neuroscience-focused research teams to quickly rule out on-target neuroprotective effects and identify alternative mechanisms of action for indole-based compounds [2].

Precursor for Synthesis of Diversified Chemical Libraries

As a clean, commercially available synthetic intermediate with an acetylamino handle and a methoxybenzyl group, this compound is an ideal procurement target for combinatorial chemistry. The acetylamino group can be selectively deprotected and further functionalized to generate a library of amide, sulfonamide, or urea derivatives. This approach enables rapid exploration of structure-activity relationships beyond the commercially available analog space .

Quote Request

Request a Quote for 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.